

Application Notes & Protocols: Novel Derivatives of 2-Amino-4-Hydroxy-6-Phenylpyrimidine

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Compound of Interest

Compound Name: 2-Amino-4-hydroxy-6-phenylpyrimidine

Cat. No.: B112792

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and biological evaluation of novel derivatives based on the **2-amino-4-hydroxy-6-phenylpyrimidine** scaffold. This versatile heterocyclic compound serves as a valuable starting material for the development of new therapeutic agents with a wide range of potential applications.^[1]

Introduction

The pyrimidine core is a fundamental building block in medicinal chemistry, found in numerous compounds with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.^[1] The **2-amino-4-hydroxy-6-phenylpyrimidine** scaffold, in particular, offers multiple sites for chemical modification, allowing for the generation of large libraries of derivatives with tailored pharmacological profiles. This document outlines detailed protocols for the synthesis of these derivatives and their subsequent evaluation in key biological assays.

Data Presentation: Biological Activity of 2-Amino-4-Hydroxy-6-Phenylpyrimidine Derivatives

The following tables summarize the quantitative biological data for various derivatives of **2-amino-4-hydroxy-6-phenylpyrimidine**, providing a clear comparison of their activities.

Table 1: Anticancer Activity (IC50 Values in μM)

Compound ID	Derivative Class	MCF-7 (Breast)	HeLa (Cervical)	HepG2 (Liver)	A549 (Lung)	MDA-MB-231 (Breast)	Reference
7b	Ursolic acid	$0.48 \pm$	$0.74 \pm$	-	-	-	[2]
	conjugate	0.11	0.13	-	-	-	
Compound 3	Diphenyl nicotinitrile	$2.85 \pm$ 0.1	-	-	-	$1.81 \pm$ 0.1	[3][4]
Compound 4	Diphenyl nicotinitrile	$5.59 \pm$ 0.3	-	-	-	$6.93 \pm$ 0.4	[3][4]
Compound 2	Diphenyl nicotinitrile	$16.20 \pm$ 1.3	-	-	-	$8.01 \pm$ 0.5	[3][4]
Compound 6	Diphenyl nicotinitrile	$9.47 \pm$ 0.7	-	-	-	$10.23 \pm$ 0.8	[3][4]
Compound 5	Diphenyl nicotinitrile	$20.07 \pm$ 1.5	-	-	-	$15.52 \pm$ 1.2	[3][4]
Compound 1	Diphenyl nicotinitrile	>100	-	-	-	$78.28 \pm$ 3.9	[3][4]
Doxorubicin	Standard Drug	$4.17 \pm$ 0.2	-	-	-	$3.18 \pm$ 0.1	[3][4]

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)

Compound ID	Derivative Class	S. aureus	B. subtilis	E. coli	C. albicans	A. flavus	Reference
3a, 3b, 3d	Pyrimido pyrimidine	-	-	-	-	-	[5]
4a-d	Pyrimido pyrimidine	-	-	-	-	-	[5]
9c	Pyrazolyl - pyrimidine	-	-	-	-	-	[5]
10b	Pyrazolyl - pyrimidine	-	-	-	-	-	[5]
Ampicillin	Standard Drug	-	-	-	-	-	[5]
Clotrimazole	Standard Drug	-	-	-	-	-	[5]

Note: Specific MIC values for the listed compounds against the tested microorganisms were described as "excellent" in the source material, but numerical data was not provided.

Table 3: Enzyme Inhibition (IC50 Values in µM)

Compound ID	Target Enzyme	IC50 (μM)	Reference
Optimized Compound	Xanthine Oxidase	0.046	[6]
Allopurinol	Xanthine Oxidase	5.462	[6]
Derivative 12	Aurora Kinase A	-	[7]
5-fluoro-2-amino-4,6-dichloropyrimidine	Nitric Oxide Synthase	2	[8]

Note: For Derivative 12, the source indicates selective inhibition of Aurora Kinase A, but a specific IC50 value is not provided.

Experimental Protocols

Synthesis of 2-Amino-4-Hydroxy-6-Phenylpyrimidine Derivatives

This protocol describes a general method for the synthesis of **2-amino-4-hydroxy-6-phenylpyrimidine** derivatives via a condensation reaction.

Materials:

- Substituted aromatic aldehyde
- Ethyl cyanoacetate or a similar active methylene compound
- Guanidine hydrochloride
- Sodium ethoxide or another suitable base
- Ethanol
- Glacial acetic acid
- Standard laboratory glassware and reflux apparatus

Procedure:

- Dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
- To the sodium ethoxide solution, add guanidine hydrochloride (1 equivalent) and stir until completely dissolved.
- Add the substituted aromatic aldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) to the reaction mixture.
- Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- After completion, cool the reaction mixture and reduce the volume under vacuum.
- Dissolve the residue in hot water and acidify with glacial acetic acid to precipitate the product.
- Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified 2-amino-4-hydroxy-6-arylpyrimidine derivative.[9]

Anticancer Activity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of the synthesized derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- Cancer cell lines (e.g., MCF-7, HeLa, HepG2, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Synthesized pyrimidine derivatives dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- DMSO

- 96-well microplates
- Multichannel pipette and plate reader

Procedure:

- Seed the cancer cells in 96-well plates at a density of 5×10^3 cells/well and incubate for 24 hours.
- Prepare serial dilutions of the test compounds in the culture medium.
- Remove the old medium from the wells and add 100 μ L of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- Incubate the plates for 48 hours.
- Add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Antimicrobial Activity Assessment: Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various microbial strains.

Materials:

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Fungal strains (e.g., *Candida albicans*, *Aspergillus flavus*)

- Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi
- Synthesized pyrimidine derivatives dissolved in a suitable solvent
- Standard antimicrobial agents (e.g., Ampicillin, Clotrimazole)
- 96-well microplates

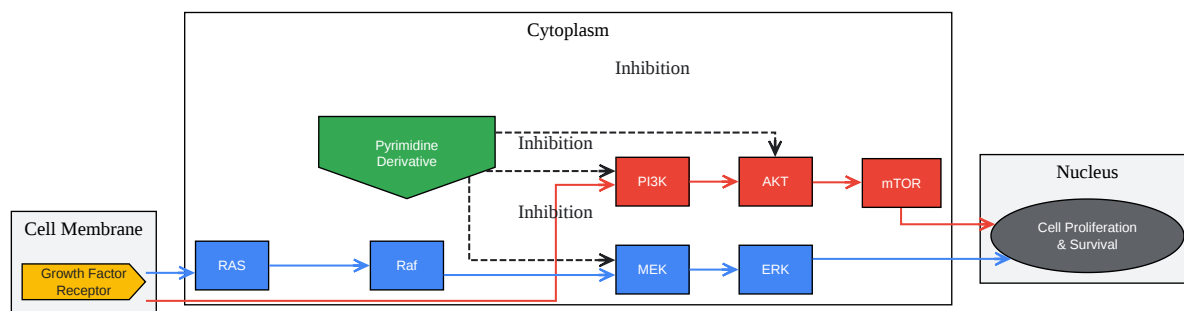
Procedure:

- Prepare a twofold serial dilution of the test compounds and standard drugs in the appropriate broth in a 96-well plate.
- Prepare a microbial inoculum and adjust its turbidity to 0.5 McFarland standard.
- Add the microbial inoculum to each well of the microplate.
- Include a positive control (broth with inoculum) and a negative control (broth only).
- Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
- The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially targeted by **2-amino-4-hydroxy-6-phenylpyrimidine** derivatives and a general workflow for their development.



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Caption: Potential inhibition of RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways by pyrimidine derivatives.



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Caption: General experimental workflow for the development of novel pyrimidine derivatives.

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